Ilginatinib

Description

Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. Ilginatinib competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, ilginatinib inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.

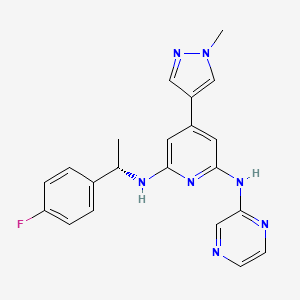

Structure

3D Structure

Properties

IUPAC Name |

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTPDWDAYHAZNT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115696 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239358-86-1 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-018 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILGINATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilginatinib's JAK2 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2)[1][2]. As a key mediator in the signaling pathways of various cytokines and growth factors, the dysregulation of JAK2 activity is implicated in numerous myeloproliferative neoplasms (MPNs) and other hematological disorders[3]. Ilginatinib's therapeutic potential is intrinsically linked to its selectivity for JAK2 over other kinases, which minimizes off-target effects and associated toxicities. This technical guide provides an in-depth analysis of ilginatinib's JAK2 selectivity profile, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of ilginatinib has been characterized through various in vitro kinase assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of ilginatinib against the four members of the JAK family and other selected kinases. This quantitative data allows for a direct comparison of ilginatinib's potency and selectivity.

Table 1: Ilginatinib IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity Fold vs. JAK2 |

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | 46 |

| JAK3 | 39 | 54 |

| TYK2 | 22 | 31 |

| Data sourced from MedchemExpress[1][2]. |

Table 2: Ilginatinib IC50 Values for Selected Off-Target Kinases

| Kinase Family | Kinase | Selectivity Fold vs. JAK2 |

| Src-family | SRC | 45 |

| Src-family | FYN | - |

| ABL | ABL | 45 |

| Receptor Tyrosine Kinase | FLT3 | 90 |

| Data reflects weak inhibition and is sourced from MedchemExpress[1]. A specific IC50 for FYN was not provided in the search results. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the kinase inhibition and cellular proliferation data presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of ilginatinib against purified kinase enzymes.

Objective: To quantify the concentration of ilginatinib required to inhibit 50% of the enzymatic activity of a target kinase (IC50).

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Peptide substrate specific for the kinase (e.g., a poly-Glu-Tyr peptide).

-

Ilginatinib, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of ilginatinib in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted ilginatinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase enzyme and the peptide substrate in kinase reaction buffer. The final kinase concentration should be optimized for each enzyme to ensure a linear reaction rate.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

-

Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The percentage of kinase inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of ilginatinib on the proliferation of cells, particularly those dependent on JAK2 signaling.

Objective: To determine the concentration of ilginatinib that inhibits 50% of the proliferation of a specific cell line (e.g., Ba/F3 cells expressing the JAK2 V617F mutation).

Materials:

-

Ba/F3-JAK2V617F cell line (or other relevant cell line).

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and appropriate antibiotics).

-

Ilginatinib, serially diluted in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of ilginatinib in complete culture medium from a DMSO stock.

-

Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for a specified period, typically 72 hours[4].

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals. Gentle mixing on a plate shaker can aid this process.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the ilginatinib concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Ilginatinib exerts its therapeutic effect by inhibiting JAK2 within this pathway.

References

Ilginatinib (NS-018): A Selective JAK2V617F Inhibitor for Myeloproliferative Neoplasms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature blood cells. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation V617F in the Janus kinase 2 (JAK2) gene.[1][2] This mutation results in constitutive, cytokine-independent activation of the JAK-STAT signaling pathway, leading to uncontrolled cell proliferation and survival. Ilginatinib (NS-018) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of JAK2.[3][4] Preclinical studies have demonstrated its high selectivity for JAK2 over other JAK family members and its efficacy in suppressing the growth of cells harboring the JAK2V617F mutation. In mouse models of MPN, Ilginatinib has been shown to reduce splenomegaly, improve bone marrow fibrosis, and prolong survival, notably without causing the significant anemia or thrombocytopenia associated with other JAK inhibitors.[3][5] This technical guide provides a comprehensive overview of Ilginatinib, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical pathways and workflows.

The JAK-STAT Signaling Pathway and the Role of JAK2V617F

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses.

Normal Pathway Activation:

-

Cytokine Binding: A cytokine binds to its specific cell surface receptor, inducing receptor dimerization.

-

JAK Activation: This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for STAT proteins.[6]

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[6]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

Pathogenesis of the JAK2V617F Mutation: The V617F mutation occurs in the pseudokinase domain (JH2) of JAK2, a region that normally exerts an inhibitory effect on the adjacent kinase domain (JH1). The mutation disrupts this auto-inhibition, leading to constitutive activation of the kinase domain, even in the absence of cytokine binding.[1] This results in persistent downstream signaling, primarily through STAT3 and STAT5, driving the excessive production of hematopoietic cells characteristic of MPNs.[1][7]

Mechanism of Action of Ilginatinib

Ilginatinib (NS-018) is a small molecule inhibitor that functions by competing with ATP for binding to the kinase domain of JAK2.[4] By occupying the ATP-binding site, it prevents the transfer of phosphate to JAK2 itself and its downstream substrates, thereby blocking the entire signaling cascade.[6][8] Its potent and highly selective inhibition of JAK2 leads to the suppression of STAT3 and STAT5 phosphorylation, which in turn inhibits the proliferation of JAK2V617F-mutant cells and reduces the pathological hallmarks of MPNs.[3]

Quantitative Data

Ilginatinib's activity has been quantified in various preclinical assays, highlighting its potency and selectivity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Ilginatinib

| Target | Assay Type | IC50 Value | Selectivity vs. JAK2 | Reference |

| JAK2 | Kinase Assay | 0.72 nM | - | [3] |

| JAK1 | Kinase Assay | 33 nM | 46-fold | [3] |

| JAK3 | Kinase Assay | 39 nM | 54-fold | [3] |

| Tyk2 | Kinase Assay | 22 nM | 31-fold | [3] |

| SRC | Kinase Assay | Inhibited | - | [3] |

| FYN | Kinase Assay | Inhibited | - | [3] |

| ABL | Kinase Assay | Weakly Inhibited | 45-fold | [3] |

| FLT3 | Kinase Assay | Weakly Inhibited | 90-fold | [3] |

| JAK2V617F Mutant Cells | Cell Proliferation | 11-120 nM | - | [3] |

Table 2: In Vivo Efficacy of Ilginatinib in Mouse Models of MPN

| Mouse Model | Treatment Regimen | Key Outcomes | Reference |

| Ba/F3-JAK2V617F Xenograft | 12.5 - 100 mg/kg, oral | - Potently prolonged survival- Reduced splenomegaly | [3] |

| JAK2V617F Bone Marrow Transplant | Daily oral administration | - Prevented splenomegaly (spleen weight 0.49g vs. 2.07g in vehicle)- Improved bone marrow fibrosis- No significant decrease in RBC or platelet counts | [5] |

Experimental Protocols

The evaluation of JAK2 inhibitors like Ilginatinib involves a series of standardized in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ilginatinib against JAK family kinases.

Methodology:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; a suitable peptide substrate; ATP; and Ilginatinib at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture containing the specific JAK enzyme, substrate, and serially diluted Ilginatinib in an appropriate buffer.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: The percentage of inhibition at each Ilginatinib concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability and Proliferation Assay

Objective: To assess the effect of Ilginatinib on the viability of JAK2V617F-positive cell lines.

Methodology:

-

Cell Lines: Human erythroleukemia (HEL) or UKE-1 cells, which are homozygous for the JAK2V617F mutation.

-

Procedure: Cells are seeded into 96-well plates and treated with a range of Ilginatinib concentrations.

-

Incubation: Plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: Results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis of STAT Phosphorylation

Objective: To confirm the inhibition of downstream JAK2 signaling by Ilginatinib.

Methodology:

-

Cell Treatment: JAK2V617F-positive cells (e.g., HEL) are treated with Ilginatinib at various concentrations for a short period (e.g., 1-4 hours).

-

Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5), total STAT5, p-STAT3, and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the p-STAT bands is quantified and normalized to the corresponding total STAT protein levels to determine the extent of inhibition.

In Vivo Efficacy in a JAK2V617F Mouse Model

Objective: To evaluate the therapeutic efficacy of Ilginatinib in a living organism recapitulating MPN.

Methodology:

-

Model Generation: A common model involves the retroviral transduction of murine bone marrow cells with human JAK2V617F, followed by transplantation into lethally irradiated syngeneic recipient mice.[2][9]

-

Treatment: Once the disease phenotype (e.g., elevated hematocrit, splenomegaly) is established, mice are randomized into vehicle control and Ilginatinib treatment groups. Ilginatinib is administered orally, typically once or twice daily.

-

Monitoring: Mice are monitored for survival, body weight, and clinical signs of disease. Peripheral blood is collected periodically for complete blood counts (CBC).

-

Endpoint Analysis: At the end of the study, mice are euthanized. Spleens and livers are weighed to assess organomegaly. Bone marrow and spleen tissues are collected for histological analysis, including reticulin staining to assess the degree of fibrosis.[5]

Summary and Future Directions

Ilginatinib (NS-018) is a highly potent and selective JAK2 inhibitor that demonstrates significant promise for the treatment of myeloproliferative neoplasms. Its mechanism of action directly targets the constitutively active JAK2V617F kinase, a central driver of these diseases. Preclinical data robustly support its efficacy in reducing disease burden in MPN models.[3][5] A key distinguishing feature observed in these models is its ability to confer therapeutic benefits without inducing the severe cytopenias that can be a limiting factor for other JAK inhibitors.[5]

Ongoing clinical trials, such as the Phase 2b study in myelofibrosis patients with severe thrombocytopenia (NS-018-201), are critical for determining its safety and efficacy profile in the patient population that stands to benefit most.[10] Future research will likely focus on combination therapies and identifying predictive biomarkers to optimize patient selection. The continued development of Ilginatinib represents an important advancement in providing more targeted and potentially better-tolerated therapeutic options for patients with JAK2V617F-positive MPNs.

References

- 1. Givinostat: an emerging treatment for polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF NS-018 VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

Ilginatinib: A Technical Guide to a Potent JAK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It demonstrates significant activity against both wild-type JAK2 and the pathogenic JAK2V617F mutant, a key driver in myeloproliferative neoplasms (MPNs).[2] Ilginatinib also exhibits inhibitory effects on Src-family kinases.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Ilginatinib, including its mechanism of action and relevant experimental data. Detailed methodologies for key assays are described to facilitate further research and development.

Chemical Structure and Properties

Ilginatinib is a synthetic organic compound with the chemical formula C21H20FN7.[3] Its structure features a pyridine-diamine core.

| Identifier | Value |

| IUPAC Name | N2-((1S)-1-(4-fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine |

| SMILES | CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1[3] |

| InChI Key | UQTPDWDAYHAZNT-AWEZNQCLSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C21H20FN7 | [3] |

| Molecular Weight | 389.43 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | DMSO: 85 mg/mL (199.58 mM) | [3] |

Biological Activity and Mechanism of Action

Ilginatinib is a highly potent inhibitor of JAK2, acting as an ATP-competitive inhibitor.[3][4] Its primary mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, which is crucial for the proliferation and survival of cells in various hematological malignancies.[1][2] The mutated JAK2V617F, commonly found in MPNs, leads to constitutive activation of this pathway, and Ilginatinib effectively inhibits this aberrant signaling.[1] In addition to its potent JAK2 inhibition, Ilginatinib also demonstrates activity against Src-family kinases, particularly SRC and FYN.[3]

Inhibitory Activity (IC50)

| Target | IC50 (nM) |

| JAK2 | 0.72[3] |

| TYK2 | 22[3] |

| JAK1 | 33[3] |

| JAK3 | 39[3] |

Cellular Activity

Ilginatinib demonstrates potent anti-proliferative activity against cell lines that harbor constitutively activated JAK2, such as those with the JAK2V617F or MPLW515L mutations.[5] The IC50 values in these cell lines typically range from 11 to 120 nM.[5]

Signaling Pathway

Ilginatinib targets the JAK2/STAT3 signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Ilginatinib inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following sections outline the general methodologies used to characterize the activity of Ilginatinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ilginatinib against various kinases.

Methodology: A common method for this is a radiometric filter binding assay or a fluorescence-based assay.

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are prepared in assay buffer.

-

Compound Dilution: Ilginatinib is serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP) are combined with the diluted Ilginatinib or DMSO control in a microplate.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.

-

Data Analysis: The percentage of kinase inhibition is calculated for each Ilginatinib concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of Ilginatinib on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

-

Cell Seeding: Cells (e.g., Ba/F3 cells expressing JAK2V617F) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Ilginatinib or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the Ilginatinib concentration and fitting the data to a dose-response curve.

Caption: Workflow for a cell-based proliferation (MTT) assay.

References

- 1. Facebook [cancer.gov]

- 2. N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | C21H20FN7 | CID 46866319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Ilginatinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

Ilginatinib (NS-018): A Technical Guide to its ATP-Competitive Inhibition of JAK2

Abstract

Ilginatinib (also known as NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions via an ATP-competitive mechanism, demonstrating high selectivity for JAK2 over other JAK family members and various other kinases.[1][2] Developed for the treatment of myeloproliferative neoplasms such as myelofibrosis, Ilginatinib targets the dysregulated JAK-STAT signaling pathway that is a hallmark of these diseases.[3][4] Preclinical studies have demonstrated its ability to preferentially inhibit cells harboring the common JAK2V617F mutation.[5] Clinical investigations have established its pharmacokinetic and pharmacodynamic profile in patients, identifying a therapeutic dose with manageable safety.[4][6] This guide provides an in-depth overview of Ilginatinib's mechanism of action, kinase inhibition profile, experimental protocols for its characterization, and its effects on downstream signaling.

Introduction: JAK/STAT Signaling in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine and growth factor signaling. This signaling is critical for hematopoiesis and immune response. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs).[4] A significant number of patients with MPNs harbor an acquired somatic mutation in the JAK2 gene, most commonly a valine-to-phenylalanine substitution at position 617 (JAK2V617F), which leads to constitutive, cytokine-independent activation of the kinase and downstream signaling pathways, resulting in uncontrolled cell proliferation.[3][5] Ilginatinib was specifically designed to inhibit this constitutively active signaling.

Core Mechanism: ATP-Competitive Inhibition of JAK2

Principle of ATP-Competitive Inhibition

ATP-competitive inhibitors are the most common class of kinase inhibitors.[7] These molecules are designed to bind to the ATP-binding pocket within the kinase catalytic domain. By occupying this site, the inhibitor physically prevents the binding of the endogenous substrate, adenosine triphosphate (ATP). This blockade prevents the phosphotransferase reaction, thereby inhibiting the phosphorylation of downstream protein substrates and interrupting the signaling cascade.[7]

Molecular Interactions and Selectivity

Ilginatinib is a highly selective inhibitor of JAK2.[1] X-ray co-crystal structure analysis has provided insight into its binding mode, revealing unique hydrogen-bonding interactions between Ilginatinib and the Gly993 residue of JAK2.[5] This specific interaction is believed to be a key determinant of its selectivity, particularly for the activated conformation of the JAK2V617F mutant kinase.[5] This preferential binding translates to greater potency against cells harboring the mutation compared to those with wild-type JAK2.[5] In addition to its primary target, Ilginatinib also demonstrates inhibitory activity against Src-family kinases, notably SRC and FYN.[1]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of Ilginatinib have been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

Table 1: Biochemical Potency of Ilginatinib Against JAK Family Kinases

This table summarizes the IC₅₀ values from in vitro enzymatic assays.

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | 0.72 | - | [1] |

| Tyk2 | 22 | 31-fold | [1] |

| JAK1 | 33 | 46-fold | [1] |

| JAK3 | 39 | 54-fold | [1] |

Table 2: Cellular Activity and Selectivity of Ilginatinib

This table presents the antiproliferative IC₅₀ values in Ba/F3 murine pro-B cells engineered to express either wild-type or mutant JAK2.

| Cell Line | IC₅₀ (nM) | V617F/WT Selectivity Ratio | Reference |

| Ba/F3-JAK2V617F | 470 | 4.3-fold | [5] |

| Ba/F3-JAK2WT (IL-3 stimulated) | 2000 | - | [5] |

Pharmacodynamics: Downstream Pathway Modulation

By inhibiting JAK2, Ilginatinib effectively blocks the phosphorylation and subsequent activation of its primary downstream targets, the STAT proteins (primarily STAT3 and STAT5).[1] In a normal state, upon cytokine binding, JAK2 phosphorylates the intracellular domain of the receptor, creating docking sites for STATs. JAK2 then phosphorylates the recruited STATs, which subsequently dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression. Ilginatinib's inhibition of JAK2 prevents STAT phosphorylation, halting this entire cascade.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Ilginatinib's Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It also demonstrates inhibitory activity against Src-family kinases.[2] As an ATP-competitive inhibitor, ilginatinib targets both wild-type JAK2 and the constitutively active JAK2V617F mutant, a common driver in myeloproliferative neoplasms (MPNs).[3] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by ilginatinib, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action

Ilginatinib's primary mechanism of action is the inhibition of the JAK2/STAT3 signaling pathway.[3] This pathway is crucial for normal hematopoiesis and becomes dysregulated in various cancers. Additionally, ilginatinib's inhibition of Src-family kinases contributes to its overall cellular effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding ilginatinib's inhibitory activity.

Table 1: Kinase Inhibitory Activity of Ilginatinib

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | ~46-fold |

| JAK3 | 39 | ~54-fold |

| TYK2 | 22 | ~31-fold |

| SRC | Potent Inhibition (Specific IC50 not consistently reported) | - |

| FYN | Potent Inhibition (Specific IC50 not consistently reported) | - |

Source:[4]

Table 2: Cellular Inhibitory Activity of Ilginatinib

| Cell Line / Condition | IC50 (nM) | Key Mutation |

| Cell lines with JAK2V617F or MPLW515L mutations | 11-120 | Constitutively active JAK2 signaling |

| CFU-GM from MDS-derived BMMNCs | Suppression at 500 nM | - |

| Phosphorylation of STAT3 in CFU-GM from MDS patients | Suppression at 1000 nM | - |

Source:[5]

Downstream Signaling Pathways

The JAK2/STAT3 Pathway

The canonical JAK2/STAT3 pathway is a principal target of ilginatinib. Upon cytokine binding to their receptors, JAK2 is activated and subsequently phosphorylates STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.

Ilginatinib, by inhibiting JAK2, prevents the phosphorylation of STAT3, thereby blocking its downstream transcriptional activity.[5] This leads to several key cellular outcomes:

-

Inhibition of Cell Proliferation: STAT3 promotes the transcription of genes that drive the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting STAT3 activation, ilginatinib can induce cell cycle arrest, primarily at the G1/S transition.

-

Induction of Apoptosis: STAT3 upregulates the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). Inhibition of STAT3 by ilginatinib can lead to a decrease in these anti-apoptotic proteins and an increase in pro-apoptotic proteins (e.g., Bax, Bak), ultimately triggering the caspase cascade and apoptosis.

-

Modulation of Inflammatory Cytokines: The JAK/STAT pathway is a key regulator of inflammatory cytokine production. Ilginatinib's inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Src-Family Kinase Signaling

Ilginatinib also inhibits Src-family kinases, particularly SRC and FYN.[4] Src kinases are non-receptor tyrosine kinases that play a role in various cellular processes, including cell adhesion, migration, and proliferation. The downstream effects of Src inhibition by ilginatinib can include:

-

Disruption of Focal Adhesions: Src kinases are involved in the signaling cascades initiated by integrins at focal adhesions. Inhibition can lead to reduced cell adhesion and migration.

-

Modulation of other Signaling Pathways: Src kinases can act as upstream regulators of other signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. Inhibition of Src can therefore have broader effects on cell signaling.

Experimental Protocols

Western Blot for Phospho-STAT3

This protocol is used to determine the phosphorylation status of STAT3, a direct downstream target of JAK2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with ilginatinib or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-STAT3 antibody to normalize for protein loading.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Treat cells with various concentrations of ilginatinib for the desired time period.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Forming Unit (CFU) Assay

This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

-

Methylcellulose-based medium

-

35 mm culture dishes

-

Hematopoietic progenitor cells (e.g., bone marrow mononuclear cells)

-

Incubator (37°C, 5% CO2, high humidity)

Procedure:

-

Cell Preparation: Isolate hematopoietic progenitor cells.

-

Plating: Mix the cells with the methylcellulose-based medium containing various concentrations of ilginatinib or vehicle control.

-

Incubation: Plate the cell mixture into 35 mm culture dishes and incubate for 7-14 days.

-

Colony Counting: Count the number and type of colonies (e.g., CFU-GM, BFU-E) under a microscope.

-

Data Analysis: Compare the number of colonies in the ilginatinib-treated groups to the control group.

Conclusion

Ilginatinib exerts its therapeutic effects primarily through the potent and selective inhibition of the JAK2/STAT3 signaling pathway, with additional contributions from the inhibition of Src-family kinases. This leads to a reduction in cell proliferation, induction of apoptosis, and modulation of the inflammatory response in malignant cells dependent on these pathways. The experimental protocols provided herein offer a framework for the continued investigation and characterization of ilginatinib's downstream effects in both preclinical and clinical research settings.

References

- 1. stemcell.com [stemcell.com]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

Ilginatinib's Impact on STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other malignancies, making it a critical target for therapeutic intervention. A primary downstream effector of JAK2 is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 through phosphorylation is implicated in promoting cell proliferation, survival, and inflammation. This technical guide provides an in-depth overview of the effect of Ilginatinib on STAT3 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

Ilginatinib exerts its inhibitory effect on STAT3 phosphorylation by directly targeting its upstream kinase, JAK2. In the canonical JAK/STAT signaling cascade, the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors leads to the activation of receptor-associated JAKs.[3] Activated JAK2 then phosphorylates STAT3 at the Tyr705 residue.[4][5] This phosphorylation event is crucial for the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[3] By selectively inhibiting JAK2, Ilginatinib effectively blocks this phosphorylation cascade, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[6]

Quantitative Data on STAT3 Phosphorylation Inhibition

Several studies have demonstrated the dose-dependent inhibitory effect of Ilginatinib on STAT3 phosphorylation in various cellular contexts.

| Cell Line/Model System | Ilginatinib Concentration | Observed Effect on STAT3 Phosphorylation | Reference |

| Colony-forming unit-granulocyte/macrophage (CFU-GM) from Myelodysplastic Syndrome (MDS) patients | 1 µM | Suppression of STAT3 phosphorylation. | [7] |

| Human Multiple Myeloma (MM) Cell Lines (U266, RPMI 8226, PCM6) | >100 nmol/L | Dose-dependent suppression of IL-6-induced STAT3 phosphorylation. | [6] |

Table 1: Summary of Quantitative Data on Ilginatinib's Effect on STAT3 Phosphorylation.

Experimental Protocols

Western Blotting for the Detection of Phosphorylated STAT3 (p-STAT3 Tyr705)

This protocol outlines a standard method for assessing the levels of phosphorylated STAT3 in response to Ilginatinib treatment.

1. Cell Culture and Treatment:

-

Seed the desired cancer cell line (e.g., U266, RPMI 8226) in appropriate culture medium and incubate until they reach 70-80% confluency.

-

For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with varying concentrations of Ilginatinib (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 4, or 24 hours).

-

If applicable, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for the final 15-30 minutes of the incubation period.

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145) diluted in blocking buffer overnight at 4°C.[4][5]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 (e.g., from Cell Signaling Technology, Cat# 9139) or a housekeeping protein like β-actin.[4]

Visualizations

Signaling Pathway of Ilginatinib's Action on STAT3 Phosphorylation

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Ilginatinib's Inhibition of Src Family Kinases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor primarily recognized for its high affinity and selectivity for Janus kinase 2 (JAK2).[1][2] This characteristic has positioned it as a therapeutic candidate for myeloproliferative neoplasms (MPNs), which are frequently driven by aberrant JAK2 signaling.[2][3] However, the kinase selectivity profile of ilginatinib extends beyond the JAK family, demonstrating significant inhibitory activity against members of the Src family of non-receptor tyrosine kinases. This dual JAK/Src inhibitory profile presents a unique mechanistic action that may offer broader therapeutic potential and warrants detailed investigation.

This technical guide provides an in-depth analysis of ilginatinib's activity against Src family kinases, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Profile of Ilginatinib

Ilginatinib exhibits a distinct selectivity profile, with potent inhibition of JAK2 and notable activity against the Src family kinases, SRC and FYN. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ilginatinib against a panel of kinases, highlighting its dual activity.

| Kinase Target | IC50 (nM) | Fold Selectivity over JAK2 |

| JAK Family | ||

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | 46 |

| JAK3 | 39 | 54 |

| TYK2 | 22 | 31 |

| Src Family | ||

| SRC | 32 | 44 |

| FYN | 19 | 26 |

| Other Kinases | ||

| ABL | 32 | 45 |

| FLT3 | 65 | 90 |

Data compiled from Nakaya et al., 2011.[2]

Core Signaling Pathway: Src Family Kinase Activation and Inhibition by Ilginatinib

Src family kinases are integral components of numerous signaling pathways that regulate critical cellular processes, including proliferation, survival, migration, and angiogenesis. Their activation is tightly regulated and, when dysregulated, can contribute to oncogenesis. The following diagram illustrates a simplified signaling cascade involving Src and its inhibition by ilginatinib.

Caption: Src Signaling Pathway and Ilginatinib Inhibition.

Experimental Protocols

The characterization of ilginatinib's inhibitory effect on Src family kinases involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay quantifies the direct inhibitory effect of ilginatinib on the enzymatic activity of purified Src kinase.

Materials:

-

Recombinant human Src kinase

-

Biotinylated peptide substrate (e.g., poly-GT)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

-

Ilginatinib serial dilutions

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of ilginatinib in DMSO and then dilute in the assay buffer.

-

In a 384-well plate, add the Src kinase and the ilginatinib dilutions (or DMSO for control).

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the HTRF® detection reagents diluted in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF® ratio and determine the percent inhibition for each ilginatinib concentration.

-

Plot the percent inhibition against the logarithm of the ilginatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Src Phosphorylation

This assay assesses the ability of ilginatinib to inhibit Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).

Materials:

-

Human cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

Ilginatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of ilginatinib (and a DMSO control) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total Src to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Src to total Src at each ilginatinib concentration.

Experimental Workflow for Kinase Inhibitor Characterization

The preclinical evaluation of a kinase inhibitor like ilginatinib follows a structured workflow, progressing from initial high-throughput screening to in-depth cellular and in vivo characterization.

Caption: Kinase Inhibitor Characterization Workflow.

Conclusion

Ilginatinib is a potent kinase inhibitor with a dual specificity for the JAK and Src families of kinases. While its development has primarily focused on its JAK2 inhibitory activity for the treatment of myeloproliferative neoplasms, its significant inhibition of SRC and FYN suggests a broader therapeutic potential. The methodologies outlined in this guide provide a framework for the detailed characterization of ilginatinib's effects on Src kinase signaling. Further investigation into the synergistic or independent roles of JAK and Src inhibition in various disease contexts is warranted to fully elucidate the therapeutic utility of this dual-acting inhibitor.

References

The Discovery and Development of NS-018: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

A Technical Guide for Researchers and Drug Development Professionals

NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that are frequently dysregulated in myeloproliferative neoplasms (MPNs). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of NS-018, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for the pivotal experiments that have defined its therapeutic potential.

Introduction to NS-018 and its Target

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A key driver of these diseases is the constitutive activation of the JAK-STAT signaling pathway, often due to a single somatic mutation, V617F, in the JAK2 gene. NS-018 was discovered through a screening program aimed at identifying potent and selective JAK2 inhibitors.[1] It is an orally bioavailable, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in preclinical models and clinical trials of myelofibrosis.[1][2]

Mechanism of Action: Targeting the JAK-STAT Pathway

NS-018 exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[3] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of genes involved in cell proliferation, differentiation, and survival.[1]

Figure 1: Simplified signaling pathway of JAK-STAT and the inhibitory action of NS-018.

Preclinical Development

The preclinical evaluation of NS-018 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Kinase and Cell-Based Assays

NS-018 demonstrated potent inhibition of JAK2 kinase activity with high selectivity over other JAK family members.[1][3] This selectivity is crucial for minimizing off-target effects. The compound also showed potent anti-proliferative activity against hematopoietic cell lines harboring the JAK2V617F mutation.[1]

Table 1: In Vitro Kinase Inhibitory Activity of NS-018

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| TYK2 | 22 | 31-fold |

| Data sourced from MedchemExpress and reflects the high selectivity of NS-018 for JAK2.[3] |

Table 2: Anti-proliferative Activity of NS-018 in Hematopoietic Cell Lines

| Cell Line | Expressed Mutation | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |

| Data from a study on the efficacy of NS-018 in primary cells and mouse models of myeloproliferative neoplasms.[1] |

In Vivo Efficacy in Mouse Models

NS-018 was evaluated in a JAK2V617F bone marrow transplantation mouse model of myelofibrosis. Oral administration of NS-018 led to significant improvements in key disease parameters, including reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival, without causing significant hematologic toxicity. In a separate study with V617F-TG mice, NS-018 treatment prevented the progression of anemia.[1]

Table 3: In Vivo Efficacy of NS-018 in a JAK2V617F Mouse Model

| Treatment Group | Dosage | Outcome |

| Vehicle | - | Progressive disease |

| NS-018 | 25 mg/kg (BID) | Reduced leukocytosis and splenomegaly, improved survival |

| NS-018 | 50 mg/kg (BID) | Further reduction in leukocytosis and splenomegaly, prevention of anemia progression, prolonged survival |

| BID: twice daily. Data from studies on the efficacy of NS-018 in mouse models of myeloproliferative neoplasms.[1] |

Clinical Development

NS-018 has undergone clinical evaluation in patients with myelofibrosis, demonstrating promising efficacy and a manageable safety profile.

Phase I/II Study (NCT01423851)

A Phase I/II, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and clinically active dose of NS-018 in patients with myelofibrosis.[2][4] The study enrolled 48 patients, 48% of whom had previously received a JAK inhibitor.[2]

Table 4: Efficacy Results from the Phase I Portion of the NS-018-101 Study

| Efficacy Endpoint | Result |

| ≥50% reduction in palpable spleen size | 56% of patients |

| Improvement in myelofibrosis-associated symptoms | Observed |

| Improvement in bone marrow fibrosis grade | 37% of evaluable patients after 3 cycles |

| Data from the phase I, dose-escalation portion of a phase I/II study of NS-018 in patients with myelofibrosis.[2] |

The most common drug-related adverse events were thrombocytopenia (27%), anemia (15%), dizziness (23%), and nausea (19%).[2] A once-daily dose of 300 mg was selected for the Phase II portion of the study.[2]

Phase 2b Study (NS-018-201; NCT04854096)

A multinational, multicenter, randomized, controlled Phase 2b trial is currently underway to compare the efficacy and safety of NS-018 (300mg twice daily) versus the best available therapy (BAT) in patients with primary or secondary myelofibrosis and severe thrombocytopenia.[5][6] The co-primary endpoints are the reduction of spleen size and symptomatic scores.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical development of NS-018.

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of NS-018 against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

NS-018 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of NS-018 in kinase buffer.

-

In a 384-well plate, add the diluted NS-018 or vehicle (DMSO) to the appropriate wells.

-

Add the JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT or XTT)

Objective: To determine the anti-proliferative activity of NS-018 on hematopoietic cell lines.

Materials:

-

Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

NS-018 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of NS-018 or vehicle (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis of STAT Phosphorylation

Objective: To assess the effect of NS-018 on the phosphorylation of STAT proteins in JAK2-activated cells.

Materials:

-

Ba/F3-JAK2V617F cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

NS-018 stock solution (in DMSO)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat Ba/F3-JAK2V617F cells with increasing concentrations of NS-018 for a specified time (e.g., 3 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin).

Figure 2: Preclinical experimental workflow for the development of NS-018.

JAK2V617F Bone Marrow Transplantation Mouse Model

Objective: To evaluate the in vivo efficacy of NS-018 in a mouse model that recapitulates human myelofibrosis.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient mice (e.g., lethally irradiated C57BL/6)

-

Retroviral vector encoding JAK2V617F

-

5-Fluorouracil (5-FU)

-

Bone marrow harvesting and cell culture reagents

-

NS-018 formulation for oral gavage

-

Calipers for spleen measurement

-

Complete blood count analyzer

-

Histology reagents

Procedure:

-

Donor Cell Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem cells. Harvest bone marrow cells and transduce them with a retrovirus encoding JAK2V617F.

-

Transplantation: Lethally irradiate recipient mice and transplant the transduced bone marrow cells via tail vein injection.

-

Disease Development: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, including elevated white blood cell counts and splenomegaly.

-

Treatment: Once the disease is established, randomize the mice into treatment (NS-018) and vehicle control groups. Administer NS-018 by oral gavage at the desired doses and schedule.

-

Monitoring and Endpoint Analysis:

-

Monitor body weight and overall health.

-

Perform regular complete blood counts.

-

Measure spleen size with calipers.

-

At the end of the study, euthanize the mice and perform histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.

-

Monitor survival over the course of the study.

-

Conclusion

NS-018 is a promising, potent, and selective JAK2 inhibitor with a well-characterized mechanism of action and demonstrated efficacy in both preclinical models and clinical trials of myelofibrosis. Its development has been guided by a rigorous series of in vitro and in vivo experiments that have established its therapeutic potential. The ongoing Phase 2b study will further elucidate the role of NS-018 in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia, a population with high unmet medical need. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the science behind NS-018 and the broader field of JAK inhibition.

References

- 1. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Ilginatinib (NS-018): A Technical Guide for Myeloproliferative Neoplasm Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of mature blood cells. A key driver in many MPN cases is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation, V617F, in JAK2.[1][2] Ilginatinib (formerly NS-018) is a potent and selective small-molecule inhibitor of JAK2, demonstrating significant promise in preclinical and clinical studies for the treatment of MPNs, particularly myelofibrosis (MF). This technical guide provides an in-depth overview of Ilginatinib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction to Ilginatinib (NS-018)

Ilginatinib is an orally bioavailable, selective inhibitor of JAK2.[3] It targets the hyperactivated JAK/STAT pathway, which is a hallmark of MPNs.[2][3] The discovery of the JAK2 V617F mutation in a majority of patients with polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) spurred the development of targeted JAK2 inhibitors like Ilginatinib.[1][4] Unlike some other JAK inhibitors that target multiple JAK family members, Ilginatinib exhibits a degree of selectivity for JAK2, which may offer a favorable safety profile.[1][5] It has also been shown to inhibit Src-family kinases. Ilginatinib has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of myelofibrosis.[6][7]

Mechanism of Action

Ilginatinib exerts its therapeutic effect by inhibiting the kinase activity of JAK2. In MPNs, the JAK2 V617F mutation leads to constitutive activation of the JAK2 protein, resulting in cytokine-independent cell growth and the clinical manifestations of the disease.[4] Ilginatinib binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[4][5] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in malignant hematopoietic cells.[8]

Signaling Pathway

Preclinical Data

Ilginatinib has undergone extensive preclinical evaluation in both in vitro and in vivo models of myeloproliferative neoplasms.

In Vitro Kinase and Cell Line Activity

Ilginatinib is a highly potent inhibitor of JAK2 with an IC50 of 0.72 nM. It demonstrates 46-fold, 54-fold, and 31-fold selectivity for JAK2 over JAK1, JAK3, and Tyk2, respectively.[5] The compound has also shown inhibitory activity against Src-family kinases. In cellular assays, Ilginatinib effectively suppresses the growth of cell lines harboring the JAK2 V617F mutation or other activating mutations that signal through JAK2.[8] Notably, it shows greater selectivity for cells expressing the mutant JAK2V617F over wild-type JAK2.

| Target | IC50 (nM) | Reference |

| JAK2 | 0.72 | [5] |

| JAK1 | 33 | [5] |

| JAK3 | 39 | [5] |

| Tyk2 | 22 | [5] |

| Cell Line | Mutation/Activation | IC50 (nM) | Reference |

| Ba/F3-JAK2V617F | JAK2 V617F | 60 | [8] |

| SET-2 | JAK2 V617F | 120 | [8] |

| Ba/F3-MPLW515L | MPL W515L (JAK2 dependent) | 11-120 | [5][8] |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11-120 | [5][8] |

| Ba/F3-JAK2WT + IL-3 | Wild-Type JAK2 | 2000 |

In Vivo Efficacy in MPN Mouse Models

In murine models of MPN driven by the JAK2 V617F mutation, oral administration of Ilginatinib has demonstrated significant therapeutic efficacy.[1][4] Treatment with Ilginatinib led to a reduction in splenomegaly, decreased leukocytosis, and improved bone marrow fibrosis.[9] Importantly, these therapeutic effects were achieved without causing significant reductions in red blood cell or platelet counts, a common side effect of less selective JAK2 inhibitors.[9] Furthermore, Ilginatinib treatment resulted in a prolonged survival rate in these animal models.[1]